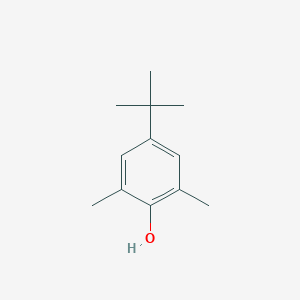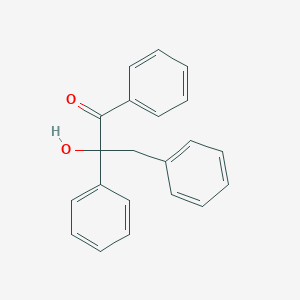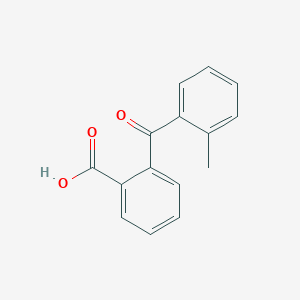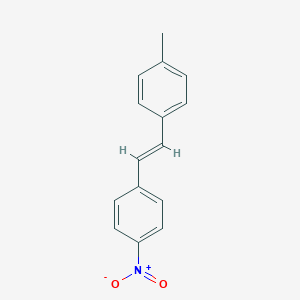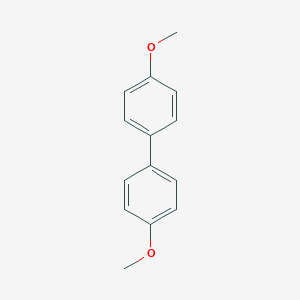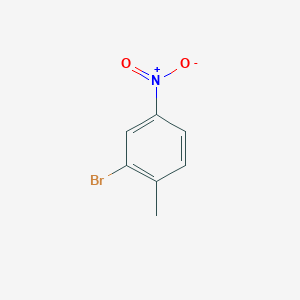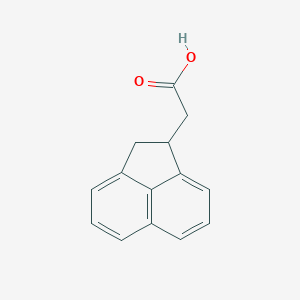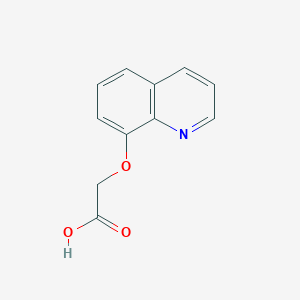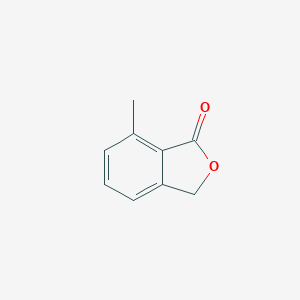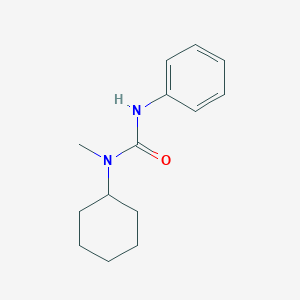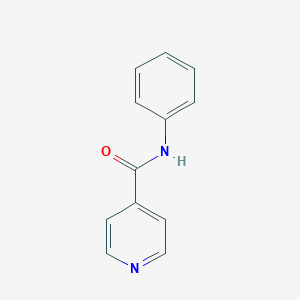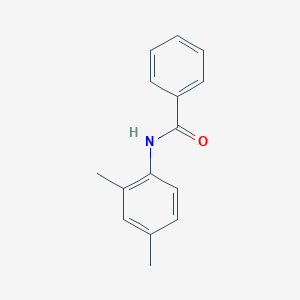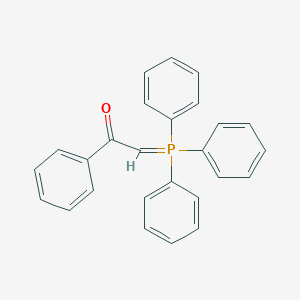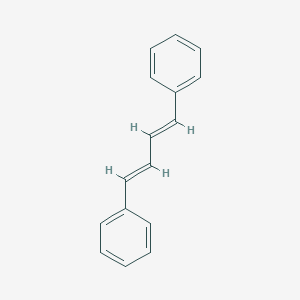![molecular formula C8H3N3O2S B188886 2-[(5-Nitrothiophen-2-yl)methylidene]propanedinitrile CAS No. 84653-70-3](/img/structure/B188886.png)
2-[(5-Nitrothiophen-2-yl)methylidene]propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5-Nitrothiophen-2-yl)methylidene]propanedinitrile is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly known as 'NTMD' and has been studied extensively for its potential use in various fields, including medicinal chemistry, material science, and biological research.
Applications De Recherche Scientifique
NTMD has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, NTMD has been shown to exhibit significant antioxidant and anti-inflammatory properties. It has also been studied for its potential use in the treatment of cancer and neurodegenerative diseases due to its ability to inhibit the activity of specific enzymes and proteins.
In material science, NTMD has been studied for its potential use as a building block for the synthesis of novel materials. It has been shown to exhibit unique optical and electronic properties, making it a promising candidate for the development of new materials for use in electronic devices.
Mécanisme D'action
The mechanism of action of NTMD is not fully understood, but it is believed to act by inhibiting the activity of specific enzymes and proteins. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. NTMD has also been shown to inhibit the activity of β-amyloid, a protein that is involved in the development of Alzheimer's disease.
Effets Biochimiques Et Physiologiques
NTMD has been shown to exhibit significant antioxidant and anti-inflammatory properties. It has also been shown to inhibit the activity of specific enzymes and proteins, making it a promising candidate for the treatment of various diseases. However, more research is needed to fully understand the biochemical and physiological effects of NTMD.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of NTMD is its unique properties, which make it a promising candidate for use in various fields of scientific research. However, the synthesis of NTMD is a complex process that requires specialized equipment and expertise, which can limit its use in some labs. Additionally, more research is needed to fully understand the potential limitations of NTMD.
Orientations Futures
NTMD has the potential to be used in various fields of scientific research, including medicinal chemistry, material science, and biological research. Future research should focus on further understanding the mechanism of action of NTMD, as well as its potential use in the treatment of various diseases. Additionally, more research is needed to fully understand the potential limitations of NTMD and to develop new and improved synthesis methods for this compound.
Méthodes De Synthèse
The synthesis of NTMD is a complex process that involves several steps. The most commonly used method for synthesizing NTMD is the Knoevenagel condensation reaction. This reaction involves the condensation of malononitrile with 5-nitrothiophene-2-carbaldehyde in the presence of a base catalyst such as piperidine or triethylamine. The resulting product is then purified using column chromatography or recrystallization to obtain pure NTMD.
Propriétés
Numéro CAS |
84653-70-3 |
|---|---|
Nom du produit |
2-[(5-Nitrothiophen-2-yl)methylidene]propanedinitrile |
Formule moléculaire |
C8H3N3O2S |
Poids moléculaire |
205.2 g/mol |
Nom IUPAC |
2-[(5-nitrothiophen-2-yl)methylidene]propanedinitrile |
InChI |
InChI=1S/C8H3N3O2S/c9-4-6(5-10)3-7-1-2-8(14-7)11(12)13/h1-3H |
Clé InChI |
WXXTURWZZJSFKU-UHFFFAOYSA-N |
SMILES |
C1=C(SC(=C1)[N+](=O)[O-])C=C(C#N)C#N |
SMILES canonique |
C1=C(SC(=C1)[N+](=O)[O-])C=C(C#N)C#N |
Autres numéros CAS |
84653-70-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



